![molecular formula C20H19NO2 B4669424 N-[2-(4-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4669424.png)
N-[2-(4-methylphenoxy)ethyl]-1-naphthamide
Overview
Description
N-[2-(4-methylphenoxy)ethyl]-1-naphthamide, commonly known as MEN 10376, is a compound that has been studied for its potential in treating various diseases. This compound belongs to the class of naphthamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of MEN 10376 involves its interaction with various targets in the body. In cancer research, MEN 10376 has been shown to inhibit the activity of multiple kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. In Alzheimer's disease and Parkinson's disease research, MEN 10376 has been shown to reduce oxidative stress and inflammation by modulating the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
MEN 10376 has been shown to have various biochemical and physiological effects in the body. In cancer research, MEN 10376 has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In Alzheimer's disease and Parkinson's disease research, MEN 10376 has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
MEN 10376 has several advantages for lab experiments, including its high purity and yield, and its diverse biological activities. However, MEN 10376 also has limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on MEN 10376. In cancer research, future studies could focus on the combination of MEN 10376 with other chemotherapeutic agents to enhance its efficacy. In Alzheimer's disease and Parkinson's disease research, future studies could focus on the development of MEN 10376 derivatives with improved solubility and bioavailability. Additionally, future studies could also investigate the potential of MEN 10376 in treating other diseases such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, MEN 10376 is a compound that has been studied for its potential in treating various diseases. Its synthesis method has been optimized to yield high purity and high yield, and its diverse biological activities make it a promising candidate for further research. While MEN 10376 has limitations, its potential in treating diseases such as cancer, Alzheimer's disease, and Parkinson's disease make it an important area of research for the future.
Scientific Research Applications
MEN 10376 has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, MEN 10376 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, MEN 10376 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15-9-11-17(12-10-15)23-14-13-21-20(22)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXCOSHFROJGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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